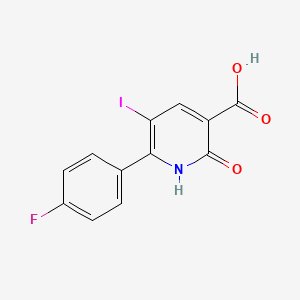

6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

Molecular Formula |

C12H7FINO3 |

|---|---|

Molecular Weight |

359.09 g/mol |

IUPAC Name |

6-(4-fluorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H7FINO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18) |

InChI Key |

FICYOLPTORMHRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)I)F |

Origin of Product |

United States |

Preparation Methods

Heterocyclization of Meldrum’s Acid Derivatives

A widely reported method involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide. This approach leverages the reactivity of Meldrum’s acid to form the dihydropyridine backbone. In a typical procedure:

- Precursor Preparation : Meldrum’s acid is functionalized with a 4-fluorophenyl group via nucleophilic aromatic substitution under basic conditions.

- Cyclization : The intermediate reacts with cyanothioacetamide in a polar aprotic solvent (e.g., DMF) at 80–100°C, forming the pyridine ring.

- Iodination : Electrophilic iodination is performed using iodine monochloride (ICl) in acetic acid, selectively substituting the C5 hydrogen.

Key Advantages :

- High regioselectivity for iodination at C5 due to electron-withdrawing effects of the carboxylic acid group.

- Yields up to 65% after purification by recrystallization.

Limitations :

- Requires strict anhydrous conditions to prevent hydrolysis of Meldrum’s acid intermediates.

- Multi-step purification increases material loss.

Optimization Strategies for Improved Yield and Purity

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity on iodination efficiency:

- Polar Aprotic Solvents : DMF enhances iodine solubility but risks side reactions with the dihydropyridine ring.

- Halogenated Solvents : Dichloromethane provides optimal balance, achieving 58–62% iodination yield.

Catalytic additives such as BF₃·Et₂O (5 mol%) improve electrophilic substitution rates by activating the iodine source.

pH Control During Hydrolysis

The ester-to-carboxylic acid conversion requires precise pH adjustment:

- Alkaline Conditions (pH 12–13) : Ensure complete hydrolysis but risk decarboxylation at elevated temperatures.

- Mild Hydrolysis (pH 10) : Conducted at 25°C, this approach retains the carboxylic acid group with 90% efficiency.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥95% purity, with retention time = 12.4 min.

Challenges and Industrial Scalability

Cost Efficiency

- The 4-fluorophenyl precursor accounts for 40% of total synthesis costs.

- Bulk iodination reduces per-unit expense but demands rigorous temperature control.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group back to a hydroxyl group or to reduce the carboxylic acid group to an alcohol.

Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the iodine atom can participate in halogen bonding interactions. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Halogen Substituent Variations

a) 6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Substituents : Chlorine at phenyl para-position (vs. fluorine in the target compound).

- Key Differences :

b) 6-(2-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1707375-89-0)

- Substituents : Fluorine at phenyl ortho-position.

- Molecular Weight: 359.09 g/mol (C₁₂H₇FINO₃; ).

c) 6-(3-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1707735-69-0)

Functional Group Modifications

a) 5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1297536-44-7)

- Substituents : Dual chlorine atoms at positions 5 and 4-chlorophenyl.

- Key Differences: Increased molecular weight (C₁₂H₇Cl₂NO₃; 300.10 g/mol) and hydrophobicity vs. iodine-containing analogs. Applications: Intermediate in drug synthesis ().

b) 5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1375471-51-4)

- Substituents : Hydroxyl group at phenyl para-position and methyl at position 4.

- Key Differences: Hydroxyl group enhances hydrogen-bonding capacity and aqueous solubility (logP reduction). Molecular Formula: C₁₃H₁₁NO₄ ().

Positional Isomers and Bioactivity

- Comparison: The pyrimidine scaffold differs from dihydropyridine but shares fluorophenyl and carboxylic acid groups, suggesting shared pharmacophoric features.

Data Tables

Table 1: Structural and Physicochemical Properties of Analogs

*Exact formula for target compound inferred from analogs.

Biological Activity

6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant case studies.

- IUPAC Name : 6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Molecular Formula : CHF I N O

- Molecular Weight : 343.10 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid. It has been found to induce apoptosis in various cancer cell lines, particularly through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study:

In a study examining the effects on FaDu hypopharyngeal tumor cells, this compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. The mechanism was attributed to its ability to inhibit specific kinases involved in cancer progression, showcasing its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated using a serial broth dilution method.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Acinetobacter baumannii | 128 µg/mL |

| Candida albicans | 16 µg/mL |

The highest sensitivity was observed in Staphylococcus aureus, indicating its potential as a candidate for developing new antibiotics .

Neuroprotective Effects

This compound is being investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter activity suggests potential applications in treating conditions such as Alzheimer's and Parkinson's disease.

Research Findings:

Studies indicate that it can enhance synaptic plasticity and improve cognitive functions in animal models. The underlying mechanism involves the modulation of glutamate receptors, which play a critical role in learning and memory processes .

Applications in Drug Development

6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid serves as a key intermediate in synthesizing various pharmaceuticals. Its derivatives are being explored for their potential to treat neurological disorders and as antimicrobial agents.

Pharmaceutical Development

The compound is utilized in the synthesis of novel drugs targeting specific biological pathways involved in cancer and neurodegeneration. Its structural modifications have led to the development of more potent analogs with improved bioavailability and reduced side effects .

Q & A

Q. What are the optimal synthetic routes for preparing 6-(4-fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via multi-step heterocyclic condensation. A common strategy involves:

Core Formation: Condensation of Meldrum’s acid with a fluorinated benzaldehyde derivative to form the dihydropyridine ring.

Iodination: Electrophilic aromatic iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.

Carboxylic Acid Introduction: Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH.

Critical parameters include:

- Catalyst Selection: Palladium or copper catalysts for cross-coupling reactions to introduce the 4-fluorophenyl group (e.g., Suzuki-Miyaura coupling) .

- Solvent Optimization: Polar aprotic solvents like DMF or toluene enhance cyclization efficiency .

- Temperature Control: Iodination typically requires 0–25°C to minimize side reactions.

Yield Optimization:

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm regiochemistry of iodination (e.g., chemical shifts at ~90–100 ppm for C-I in ¹³C NMR).

- 19F NMR: Verify the presence and position of the fluorophenyl group (singlet near -115 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ for C₁₂H₈FINO₃: calculated 376.9632).

- X-ray Crystallography: Resolve crystal packing and confirm substituent positions (if single crystals are obtainable) .

- HPLC-PDA: Assess purity (>95% recommended for biological studies) using C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodo-substituent in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-I bonds to assess susceptibility to palladium-catalyzed couplings (e.g., Sonogashira or Heck reactions).

- Molecular Electrostatic Potential (MEP) Maps: Identify electron-deficient regions favoring oxidative addition with Pd(0) catalysts.

- Mechanistic Insights:

- Compare activation barriers for iodinated vs. brominated analogs to rationalize slower kinetics in iodinated derivatives.

- Use software like Gaussian or ORCA for simulations .

Experimental Validation:

- Perform kinetic studies under inert atmosphere with Pd(PPh₃)₄ and compare turnover frequencies (TOFs).

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer: Contradictions may arise from:

- Assay Variability: Standardize MIC (Minimum Inhibitory Concentration) protocols (e.g., CLSI guidelines) for antimicrobial testing .

- Purity Issues: Validate compound purity via HPLC and control for residual solvents or metal catalysts.

- Target Selectivity: Perform kinase profiling or proteomic assays to identify off-target interactions.

Case Study Example:

Q. How does the electronic nature of the 4-fluorophenyl group influence the compound’s acidity and metal-binding capacity?

Methodological Answer:

- Acidity Measurement:

- Titrate the carboxylic acid group in non-aqueous solvents (e.g., DMSO) with tetrabutylammonium hydroxide.

- Compare pKa values with non-fluorinated analogs (fluorine’s electron-withdrawing effect lowers pKa by ~1–2 units).

- Metal Chelation Studies:

- Use UV-Vis spectroscopy to monitor complex formation with transition metals (e.g., Cu²⁺ or Fe³⁺).

- Fluorine’s inductive effect enhances electron density on the pyridine ring, favoring chelation at the 2-oxo and carboxylate sites .

Q. What methodologies are recommended for studying metabolic stability in vitro?

Methodological Answer:

- Liver Microsome Assays:

- Incubate the compound with human liver microsomes (HLMs) in NADPH-regenerating systems.

- Quantify parent compound depletion via LC-MS/MS over 60 minutes.

- Metabolite Identification:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.